![molecular formula C17H20ClN3O2S B5599379 (1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)
(1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo[3.3.1]nonane derivatives often involves complex cyclization reactions, where functionalities are introduced to the bicyclic skeleton to achieve desired properties. For example, Vijayakumar and Sundaravadivelu (2005) synthesized 1‐Carbethoxy‐2,4,6,8‐tetraaryl‐3,7‐diazabicyclo[3.3.1] nonan‐9‐ones, providing a basis for understanding how substitution patterns can be manipulated during synthesis (Vijayakumar & Sundaravadivelu, 2005).
Molecular Structure Analysis
The structural analysis of similar compounds, such as the work by Thompson et al. (1987) on 3-selena-7-azabicyclo[3.3.1]nonanes, highlights the significance of X-ray diffraction in determining conformation and stereochemistry. This technique is invaluable for confirming the molecular structure of synthesized compounds, including the detailed arrangement of substituents and the stereochemistry of the bicyclic framework (Thompson et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.3.1]nonane derivatives is influenced by their functional groups and structural configuration. For instance, Herak et al. (1983) explored the ring expansion and nucleophilic substitution in derivatives, shedding light on the chemical versatility and reactivity of these bicyclic compounds (Herak et al., 1983).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. The study by Bailey et al. (1984) on N-benzyl-3-thia-7-azabicyclo[3.3.1]-nonan-9,9-diol perchlorate provides an example of how these properties are crucial for understanding the behavior of these molecules in different environments (Bailey et al., 1984).
properties
IUPAC Name |
(1S,5R)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-23-7-6-21-13-4-2-11(16(21)22)9-20(10-13)17-19-14-5-3-12(18)8-15(14)24-17/h3,5,8,11,13H,2,4,6-7,9-10H2,1H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGRQFAUGMRTQU-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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